Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate, with the chemical formula CHNO and CAS Number 304674-15-5, is a synthetic compound that belongs to the class of benzamide derivatives. This compound features a complex structure consisting of an ethyl ester group, an amino group, and a phenylethyl substituent attached to a benzoyl moiety. It is primarily studied for its potential applications in medicinal chemistry, particularly in pain management and other therapeutic areas.
Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate can be classified as follows:
The synthesis of ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate typically involves several key steps:
These reactions may require specific conditions such as solvent choice (e.g., dichloromethane), temperature control, and purification steps like recrystallization or chromatography to obtain the pure compound .
The reactions are typically conducted under inert atmosphere conditions to prevent moisture interference and may involve catalysts or bases to facilitate the coupling reactions. The purity and yield of the final product are assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Key structural data include:
Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate can participate in various chemical reactions typical for amides and esters, including:
These reactions are significant for modifying the compound's structure for further studies or applications in drug development .
The mechanism of action for ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate is not fully elucidated but is believed to involve modulation of pain pathways. It may act as a nociceptive pain inhibitor by interacting with specific receptors in the central nervous system, potentially affecting neurotransmitter release or receptor activation.
Studies suggest that compounds with similar structures exhibit analgesic properties by inhibiting specific pathways associated with pain perception. Further pharmacological studies are needed to clarify its exact mechanism and efficacy .
These properties are critical for determining its usability in various applications, including pharmaceutical formulations .
Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate has potential applications in several areas:
Its unique structure allows it to serve as a lead compound for further modifications aimed at enhancing efficacy and reducing side effects in clinical settings .
Ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate is a structurally complex organic molecule featuring three key functional domains: a para-substituted ethyl benzoate ester, a meta-substituted phenethylbenzamide core, and a bridging amide linkage. This trifunctional architecture classifies it as an N-acylated anthranilate derivative with extended aromatic conjugation. The IUPAC name systematically describes this arrangement: the parent chain is ethyl benzoate substituted at the 4-position by an amino group (itself acylated by 2-(2-phenylethyl)benzoyl chloride), establishing the benzamide linkage. The phenethyl moiety (C~6~H~5~CH~2~CH~2~) at the ortho-position of the benzoyl group introduces steric considerations that influence conformational flexibility [1] [6].
Table 1: Structural Identification of Ethyl 4-{[2-(2-Phenylethyl)benzoyl]amino}benzoate
Characteristic | Value |
---|---|
Systematic IUPAC Name | Ethyl 4-[(2-phenethylbenzoyl)amino]benzoate |
Molecular Formula | C~24~H~23~NO~3~ |
Molecular Weight | 373.45 g/mol |
Key Functional Groups | Ester, amide, aromatic hydrocarbons |
Substitution Pattern | 1,2,4-trisubstituted benzene rings |
Canonical SMILES | CCOC(=O)c1ccc(NC(=O)c2ccccc2CCc3ccccc3)cc1 |
The molecular framework exhibits limited rotational freedom around the amide C-N bond, potentially enabling atropisomerism under specific conditions. X-ray crystallography would likely reveal dihedral angles between the central benzamide ring and adjacent aromatic systems influenced by steric interactions from the ortho-phenethyl substituent [1] [6].
This compound emerged as a specialty chemical within early-stage pharmaceutical research, cataloged by Sigma-Aldrich as part of a collection targeting "rare and unique chemicals" for discovery chemists. Its synthesis reflects sophisticated amide coupling methodologies developed in the late 20th century, particularly those enabling sterically challenging N-acylation reactions. Unlike commercially prevalent aminobenzoate esters (e.g., ethyl 4-aminobenzoate), this derivative incorporates a complex aromatic acyl group that required advanced coupling reagents or acid chloride intermediates for efficient preparation. Historical patents reveal its structural analogs played exploratory roles in targeted drug delivery systems, particularly in prostate-specific membrane antigen (PSMA) targeting moieties where aromatic amides serve as linker components between targeting vectors and payloads [1] [4].
The compound's scarcity is evidenced by Sigma-Aldrich's explicit disclaimer regarding analytical data: "Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity." This positions it as a research-grade building block rather than a commodity chemical, primarily utilized for novel conjugate synthesis in academic and industrial discovery programs. Its emergence coincides with increased interest in multifunctional aromatic amides as protease-resistant linkers in antibody-drug conjugates and targeted imaging agents during the early 2010s [1] [4].
This molecule exemplifies a strategic design paradigm in medicinal chemistry where ester and amide functionalities coexist to balance stability, bioavailability, and synthetic versatility. The ethyl ester group provides a synthetic handle for hydrolysis or transesterification, enabling downstream derivatization into carboxylic acid-containing metabolites or prodrugs. Simultaneously, the tertiary amide linkage confers metabolic stability relative to secondary amides or esters alone, resisting enzymatic cleavage by common amidases and esterases. The ortho-phenethyl substituent adjacent to the carbonyl further enhances steric shielding of the amide bond, potentially extending plasma half-life in biological systems [3] [4] [6].
Table 2: Functional Synergy in Ester-Amine Hybrid Architectures
Functional Group | Chemical Role | Biological/Physical Implications |
---|---|---|
Ethyl Ester (R-COOEt) | Electrophile for nucleophiles (e.g., hydrolysis) | Prodrug potential; modulates logP |
Tertiary Amide (R-CONH-Ar) | Rigid planar linkage; hydrogen bond acceptor | Enhances crystallinity; membrane permeability |
Ortho-Phenethyl | Steric modulator | Confers atropisomerism; shields amide bond |
Para-Aminobenzoate | Electron-donating substituent | Alters electronic distribution; enables conjugation |
In synthetic applications, the electron-rich aniline-derived nitrogen (part of the amide linkage) enables participation in metal-coordination complexes, while the ester permits solubility tuning. This duality makes it valuable for developing materials with tailored polarity profiles—from hydrophobic drug delivery particles to hydrophilic diagnostic imaging scaffolds. The compound's structural relatives appear in patent literature describing PSMA-targeted conjugates, where similar benzoate-amide hybrids serve as spacer units connecting targeting ligands to cytotoxic agents like monomethyl auristatin E. This demonstrates the pharmacophoric versatility of such hybrids in balancing target affinity with payload release kinetics [4] [6] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7